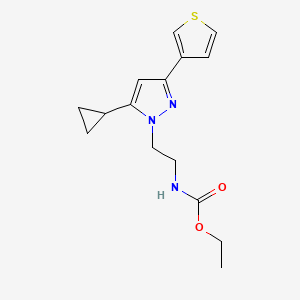![molecular formula C20H22N2O3 B2970397 1-[5-(2-hydroxy-3-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]butan-1-one CAS No. 927145-22-0](/img/structure/B2970397.png)
1-[5-(2-hydroxy-3-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]butan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[5-(2-hydroxy-3-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]butan-1-one is an organic compound that belongs to the class of pyrazoles. This compound is characterized by its complex structure, which includes a pyrazole ring fused with a butanone moiety and substituted with hydroxy and methoxy groups. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of significant interest in various fields of research.
准备方法
The synthesis of 1-[5-(2-hydroxy-3-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]butan-1-one can be achieved through several synthetic routes. One common method involves the reaction of a phenylhydrazine derivative with a suitable diketone under acidic or basic conditions. The reaction typically proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring. The final product is obtained after purification through recrystallization or chromatography.
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The choice of solvents, catalysts, and reaction temperatures are critical factors that influence the efficiency of the synthesis.
化学反应分析
1-[5-(2-hydroxy-3-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]butan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the butanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium ethoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carbonyl group produces an alcohol.
科学研究应用
1-[5-(2-hydroxy-3-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]butan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits various biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. It is studied for its potential therapeutic applications in treating diseases such as cancer and infections.
Medicine: Due to its biological activities, the compound is investigated for its potential use in drug development and as a pharmacological tool in biomedical research.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 1-[5-(2-hydroxy-3-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]butan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase enzymes, leading to a reduction in the production of pro-inflammatory mediators.
相似化合物的比较
1-[5-(2-hydroxy-3-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]butan-1-one can be compared with other similar compounds, such as:
1-(4-hydroxy-3-methoxyphenyl)butan-1-one: This compound shares a similar structure but lacks the pyrazole ring, resulting in different chemical and biological properties.
1-(4-hydroxy-3-methoxyphenyl)-2-propanone:
The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrazole ring, which imparts distinct chemical reactivity and biological activity.
属性
IUPAC Name |
1-[3-(2-hydroxy-3-methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-3-8-19(23)22-17(15-11-7-12-18(25-2)20(15)24)13-16(21-22)14-9-5-4-6-10-14/h4-7,9-12,17,24H,3,8,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCQYNGDAXVRWQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1C(CC(=N1)C2=CC=CC=C2)C3=C(C(=CC=C3)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
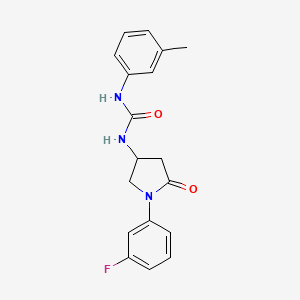
![tert-butyl 3-((1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)carbamoyl)piperidine-1-carboxylate](/img/structure/B2970315.png)
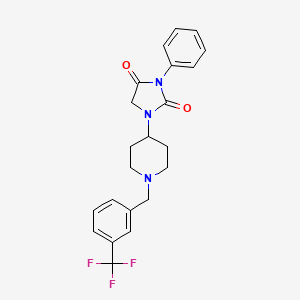
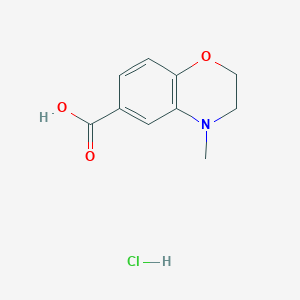
![N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2970321.png)
![1-Iodo-3-(2-phenylethyl)bicyclo[1.1.1]pentane](/img/structure/B2970325.png)
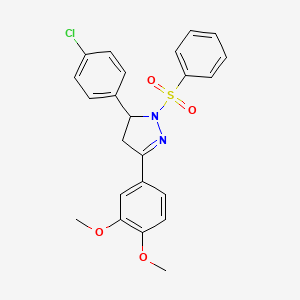
![3-(4-BROMOPHENYL)-8-[(4-CHLOROPHENYL)METHYL]-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE](/img/structure/B2970327.png)
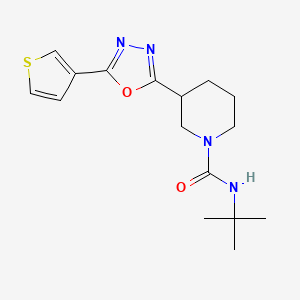
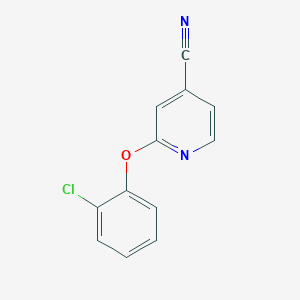
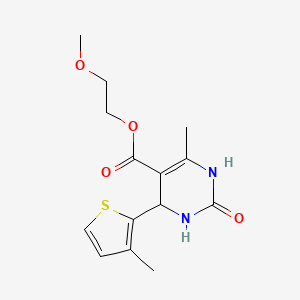
![Oxiran-2-yl-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]methanone](/img/structure/B2970334.png)
![6',6'-Dimethylspiro[bicyclo[2.2.1]heptane-2,2'-morpholine]](/img/structure/B2970336.png)
